N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide
Description
This compound is an ethanediamide derivative featuring a benzodioxol moiety linked to a piperidinyl-thiolan substituent. The benzodioxol group is a common pharmacophore in enzyme inhibitors, contributing to binding interactions, while the thiolan-3-yl piperidine moiety may influence solubility and target specificity.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c23-18(19(24)21-14-1-2-16-17(9-14)26-12-25-16)20-10-13-3-6-22(7-4-13)15-5-8-27-11-15/h1-2,9,13,15H,3-8,10-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBYACZROYAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Thiolane Ring Formation: This involves the cyclization of appropriate thiol-containing precursors.
Coupling Reactions: The final step involves coupling the benzodioxole, piperidine, and thiolane intermediates using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring.
Reduction: Reduction reactions can occur at the amide bonds.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the piperidine and thiolane rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl]Ethanediamide)
Structural Differences :
- Core Structure : Both compounds share the N-(2H-1,3-benzodioxol-5-yl)ethanediamide backbone.
- Substituent Variation: QOD: A tetrahydroquinoline group attached via an ethyl linker. Target Compound: A thiolan-3-yl piperidine substituent.
Functional Implications :
- Binding Affinity: QOD’s tetrahydroquinoline group facilitates π-π interactions with hydrophobic pockets in falcipain-2, critical for inhibition .
- Pharmacokinetics: The thiolan moiety (tetrahydrothiophene) may enhance metabolic stability compared to QOD’s aromatic tetrahydroquinoline, which is prone to oxidative metabolism .
Table 1 : Key Properties of Target Compound vs. QOD
Comparison with ICD (N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide)
Structural Differences :
- Core Structure : ICD uses an indole carboxamide scaffold, distinct from the ethanediamide backbone.
- Substituents : ICD’s biphenyl group provides rigid, planar interactions, contrasting with the flexible thiolan-piperidine in the target compound.
Functional Implications :
- Selectivity : ICD’s indole-biphenyl system likely targets hydrophobic regions of falcipain-2, while the target compound’s benzodioxol-thiolan combination may engage polar residues .
- Synthetic Accessibility : ICD requires multi-step coupling of indole and biphenyl units, whereas the target compound’s synthesis (e.g., via carbodiimide-mediated amidation) is more straightforward .
Comparison with Dual 5-LOX/mPGES-1 Inhibitors (e.g., 4-{N-[(2H-1,3-Benzodioxol-5-yl)Methyl][1,1'-Biphenyl]-4-Sulfonamido}Benzoic Acid)
Structural Overlaps :
Functional Differences :
- Target Enzymes : The dual inhibitor acts on 5-lipoxygenase (5-LOX) and prostaglandin E2 synthase (mPGES-1), whereas the target compound is tailored for falcipain-2 inhibition.
- Potency: Dual inhibitors exhibit IC₅₀ values in the nanomolar range for 5-LOX, but the target compound’s efficacy against falcipain-2 remains to be validated .
Research Findings and Implications
- Molecular Dynamics (MD) Simulations : QOD’s placement in falcipain-2’s active site suggests that the target compound’s thiolan substituent could adopt a similar orientation but with altered hydrogen-bonding networks due to sulfur’s electronegativity .
- Synthetic Yields : Ethanediamide derivatives like the target compound achieve moderate yields (~60–80%) using carbodiimide coupling, comparable to sulfonamide-based syntheses .
- Metabolic Stability: Thiolan’s resistance to cytochrome P450 oxidation may improve bioavailability relative to QOD’s tetrahydroquinoline .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 391.48 g/mol. Its structure features a benzodioxole moiety linked to a thiolan and piperidine group, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Thiosemicarbazone derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant activity against KB cells (human oral cancer cells) .
- Vasorelaxant and Cardiovascular Effects : Some related compounds have been evaluated for their vasorelaxant properties and bradycardic effects, indicating potential utility in treating cardiovascular diseases .
- Antimicrobial Properties : The presence of the thiolane ring may enhance antimicrobial activity, as thioether-containing compounds are often investigated for their ability to inhibit bacterial growth.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding Interactions : The crystal structure analysis reveals that molecules form hydrogen bonds, contributing to their stability and potentially influencing their biological interactions .
- Modulation of Enzyme Activity : Compounds with similar structures have been shown to interact with various enzymes, potentially acting as inhibitors or modulators in biochemical pathways.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of thiosemicarbazone derivatives on cancer cell lines. The results indicated that specific modifications in the structure led to enhanced cytotoxicity against KB cells, suggesting that the presence of the benzodioxole moiety is beneficial for anticancer activity .
Study 2: Cardiovascular Effects
Another research focused on the cardiovascular effects of related compounds. The findings showed that certain derivatives exhibited vasorelaxant properties and reduced heart rates in vitro, indicating potential therapeutic applications in hypertension management .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiosemicarbazones | Cytotoxicity against KB cells |
| Cardiovascular | Piperidine derivatives | Vasorelaxation; bradycardic effects |
| Antimicrobial | Thiolane-containing compounds | Inhibition of bacterial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
